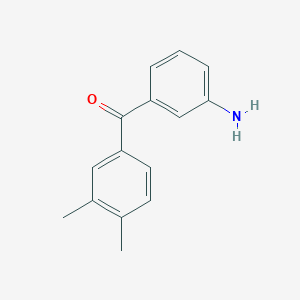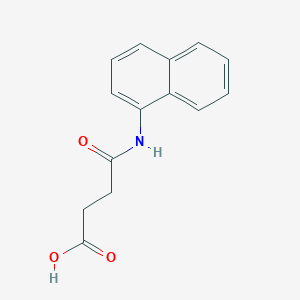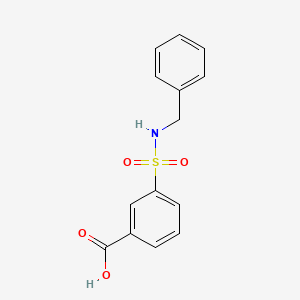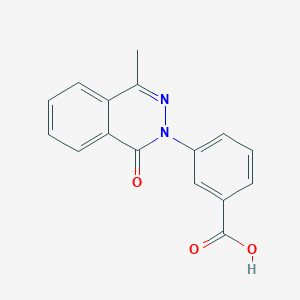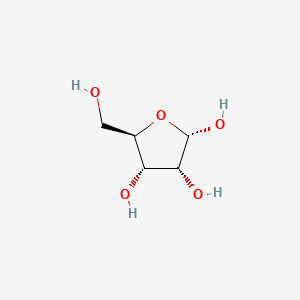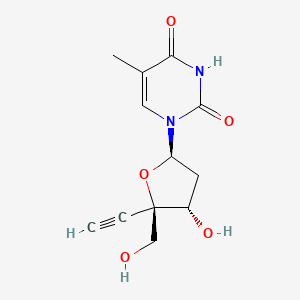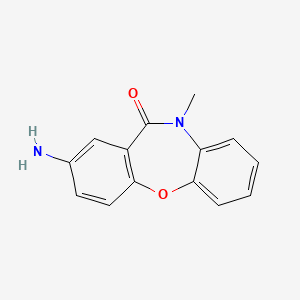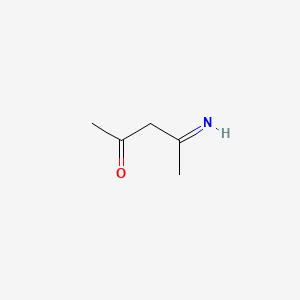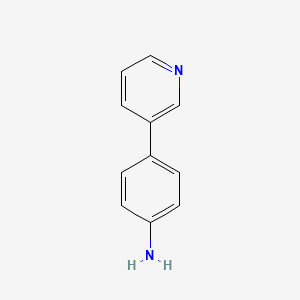
4-Pyridin-3-ylaniline
Vue d'ensemble
Description
4-Pyridin-3-ylaniline is a compound that can be associated with pyridinolines, which are tri-functional cross-linking amino acids found in collagen. These compounds are characterized by their pyridine ring structure and have been studied for their various applications in chemistry and biology. Although the provided papers do not directly discuss 4-Pyridin-3-ylaniline, they do provide insights into related pyridine compounds and their properties .
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and reactions. For instance, the synthesis of 1,4-dihydropyridines and pyridines has been achieved through a lithiation/isomerization/intramolecular carbolithiation sequence, which is an efficient and general method starting from readily available N-allyl-ynamides . Similarly, a multi-component tether catalysis one-pot protocol has been developed for the synthesis of highly functionalized pyridine derivatives, demonstrating the versatility of pyridine chemistry .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their function and reactivity. For example, the structure of pyridinoline has been established using fast atom bombardment mass spectrometry (FABMS), which is a powerful technique for characterizing such compounds . Additionally, the synthesis of novel pyridine compounds often involves structural investigation and computational studies, such as Density Functional Theory (DFT), to predict and confirm the molecular structure .
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions that are essential for their applications. The multi-component synthesis of pyridine derivatives involves a cascade reaction accompanied by a decarboxylation mechanism, which is a key feature for introducing pyridin-2-ylmethyl groups into the target compounds . Moreover, the synthesis of novel pyridine sulfonamides involves condensation reactions, which are fundamental in forming the desired products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are determined by their molecular structure and are important for their potential applications. For instance, the antimicrobial activity of pyridine sulfonamides has been studied using disk well diffusion methods, indicating the biological relevance of these compounds . Additionally, the physical properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) are calculated using computational tools to predict the behavior of these compounds in biological systems .
Applications De Recherche Scientifique
-
Medicinal Chemistry : 4-Pyridin-3-ylaniline could be used in the development of new drugs. Its properties might make it useful in the synthesis of compounds with potential therapeutic effects .
-
Organic Synthesis : This compound is often used in organic synthesis, which involves the construction of organic molecules via chemical processes .
-
Material Science : 4-Pyridin-3-ylaniline could be used in the development of new materials. Its unique chemical structure might contribute to the properties of these materials .
-
Chemical Simulations : 4-Pyridin-3-ylaniline could be used in chemical simulations. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
-
Chemical Synthesis : This compound could be used in the synthesis of other complex organic compounds. The synthesis routes of 4-Pyridin-3-ylaniline provide details and outcomes of various experiments.
-
Chemical Analysis : 4-Pyridin-3-ylaniline could be used in chemical analysis. Its properties can be studied using techniques such as NMR, HPLC, LC-MS, and UPLC .
Propriétés
IUPAC Name |
4-pyridin-3-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFDPLVNPGJNDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332669 | |
| Record name | 4-pyridin-3-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-3-ylaniline | |
CAS RN |
82261-42-5 | |
| Record name | 4-pyridin-3-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyridin-3-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)


